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Compound of Interest

Compound Name: C14H18BrN502

Cat. No.: B12631912

For Researchers, Scientists, and Drug Development Professionals

Introduction

C14H18BrN502, chemically known as 5-{[(2E)-3-Bromo-3-carboxyprop-2-enoyllamino}-2-
hydroxybenzoic acid (referred to as C1), is a novel derivative of 5-aminosalicylic acid (5-ASA)
with demonstrated antioxidant and anti-inflammatory properties.[1] Preclinical animal studies
are crucial for evaluating its therapeutic potential, particularly for inflammatory conditions such
as ulcerative colitis and Crohn's disease, as well as for establishing its safety profile.[1] This
document provides a summary of the available data from animal model studies, focusing on
pharmacokinetics and acute toxicity in Wistar rats, and outlines the corresponding experimental
protocols.

Data Presentation
Pharmacokinetic Parameters of C1 in Wistar Rats

The following table summarizes the key pharmacokinetic parameters of C1 following
intravenous (i.v.) and oral (p.0.) administration at a dose of 50 mg/kg.
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Intravenous (i.v.) . .
Parameter . . Oral (p.o.) Administration
Administration

Dose 50 mg/kg 50 mg/kg
Elimination Half-Life (t%2) ~0.9 hours Not explicitly stated
Clearance (CL) 24 mL/min Not explicitly stated
Maximum Plasma ) )

) Not applicable Reached at 33 minutes
Concentration (Cmax)
Oral Bioavailability (F%) Not applicable ~77%

Data sourced from a study on Wistar rats.[1]

Acute Toxicity Profile of C1 in Wistar Rats

An acute toxicity study was conducted using the up-and-down procedure (OECD method).

Route of Administration GHS Category Observations
Intraperitoneal (i.p.) Category 4 Low toxicity
Oral (p.o.) Category 5 Low toxicity

GHS (Globally Harmonized System of Classification and Labelling of Chemicals) categories 4
and 5 indicate low toxicity.[1] No signs of apparent toxicity were observed in the animals for 14
days post-administration.[1] Necropsy revealed no macroscopic changes in the liver, small
intestine, colon, heart, spleen, stomach, or kidneys.[1]

Experimental Protocols
Pharmacokinetic Study Protocol

1. Animal Model:
e Species: Wistar rats.[1]

¢ Health Status: Healthy, pathogen-free.
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e Housing: Controlled environment with standard diet and water ad libitum.
2. Drug Administration:
» Formulation: C1 dissolved in a suitable vehicle.
e Dosing:
o Intravenous (i.v.) administration: 50 mg/kg.[1]
o Oral (p.0.) administration: 50 mg/kg.[1]
o Intraperitoneal (i.p.) administration was also performed.[1]
3. Sample Collection:
e Matrix: Blood plasma.

» Timepoints: A series of time points post-administration to capture the absorption, distribution,
metabolism, and excretion (ADME) profile.

4. Bioanalytical Method:

o Technique: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for the
quantification of C1 in plasma.[1]

o Validation: The RP-HPLC method was successfully validated.[1]
5. Data Analysis:

o Pharmacokinetic parameters (t¥2, CL, Cmax, bioavailability) were calculated from the plasma
concentration-time data.[1]

Acute Toxicity Study Protocol (Up-and-Down Procedure)

1. Animal Model:

e Species: Wistar rats.[1]
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. Guideline:

The study was conducted following the up-and-down procedure as per OECD guidelines.[1]

. Administration:

Routes: Oral (p.0.) and intraperitoneal (i.p.).[1]

Dosing: A sequential dosing scheme where the dose for the next animal is adjusted up or
down depending on the outcome for the previous animal.

. Observation Period:

Animals were observed for 14 days for any signs of toxicity.[1]

. Endpoints:

Mortality.

Clinical signs of toxicity (e.g., changes in behavior, appearance, etc.).

Body weight changes.

Gross necropsy at the end of the study to examine major organs.[1]

Visualizations
Experimental Workflow for Preclinical Evaluation
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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